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Compound of Interest

Compound Name: N-(methylsulfonyl)-beta-alanine

CAS No.: 105611-92-5

Cat. No.: B175866 Get Quote

Executive Summary & Chemical Identity
N-(methylsulfonyl)-beta-alanine (NMBA) represents a specialized pharmacophore bridging

the structural properties of amino acids and sulfonamides. Chemically defined by the structure

CH3-SO2-NH-CH2-CH2-COOH (CAS: 105611-92-5), it serves as a bioisostere for N-acetyl-

beta-alanine and a structural analog of Taurine and GABA.

This guide provides a rigorous framework for the in-vitro study of NMBA. Unlike standard amino

acids, the sulfonamide moiety introduces unique acidity (pKa ~10 for the NH group) and

metabolic resistance. The protocols below are designed to evaluate its potential as a

neurotransmitter modulator, metabolic probe, or peptidomimetic capping agent.

Physicochemical Profile (Predicted)
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Property Value
Implication for In-Vitro
Study

Molecular Weight 167.18 g/mol
High permeability potential

(Rule of 5 compliant).

LogP -1.2 (approx)

Highly hydrophilic; requires

aqueous buffers, low DMSO

dependence.

pKa (COOH) ~4.0
Anionic at physiological pH

(7.4).

pKa (Sulfonamide) ~10.5
Neutral at physiological pH;

acts as H-bond donor.

Solubility High (Water)

Dissolve directly in PBS or

media; avoid high % DMSO if

possible.

Experimental Preparation & Formulation
Core Directive: The primary failure mode in studying polar sulfonamido-acids is incorrect pH

buffering, which alters the ionization state and receptor affinity.

Protocol A: Stock Solution Preparation
Solvent Selection: Use 100 mM Phosphate Buffered Saline (PBS), pH 7.4 as the primary

vehicle. Unlike lipophilic drugs, NMBA is highly water-soluble.

Constraint: If DMSO is required for co-solutes, keep final concentration <0.1%.

pH Adjustment: The carboxylic acid moiety will lower the pH of unbuffered solutions.

Step: Measure pH after dissolution. Adjust to 7.4 using 1N NaOH.

Validation: Verify pH stability over 24 hours at 37°C.

Sterilization: Filter sterilize using a 0.22 µm PVDF membrane. Do not autoclave, as

sulfonamide thermal stability at high pressure is not absolute.
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Functional Assay Protocols
Assay 1: Transporter Uptake Kinetics (SLC6A6/TauT)
Rationale: NMBA shares the SO2-X-CH2-CH2 motif with Taurine. It is hypothesized to be a

substrate or competitive inhibitor of the Taurine Transporter (TauT/SLC6A6).

Methodology:

Cell System: HEK293 cells stably overexpressing human SLC6A6.

Tracer: [³H]-Taurine (Specific Activity > 20 Ci/mmol).

Workflow:

Seed: 50,000 cells/well in Poly-D-Lysine coated 24-well plates.

Wash: Replace media with HBSS (pH 7.4).

Incubate: Add NMBA (0.1 µM – 1 mM) + [³H]-Taurine (50 nM) for 10 minutes at 37°C.

Terminate: Rapid wash (3x) with ice-cold Choline-Cl buffer (Na+-free to stop transport).

Lysis: 0.1 N NaOH / 1% SDS.

Readout: Liquid Scintillation Counting (LSC).

Data Analysis: Calculate IC50 using a non-linear regression model (One-site competition).

Assay 2: GABA-A Receptor Electrophysiology (Patch
Clamp)
Rationale: As a beta-alanine derivative, NMBA may act as a weak agonist or allosteric

modulator at GABA-A receptors, particularly

subunits (formerly GABA-C).

Visualizing the Mechanism:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-(methylsulfonyl)-beta-alanine

GABA-A Receptor
(Orthosteric Site)

Potential Agonism
(Low Affinity)

TauT (SLC6A6)
Transporter

Competitive
Inhibition

Cl- Influx / HyperpolarizationActivation

Click to download full resolution via product page

Caption: Hypothetical interaction map of NMBA with GABAergic and Taurine transport systems.

Protocol:

Setup: Whole-cell patch clamp on WSS-1 cells or neurons.

Pipette Solution: 140 mM CsCl (to isolate Cl- currents).

Perfusion: Apply NMBA via rapid exchange system (Dynaflow).

Voltage Clamp: Hold at -60 mV.

Stimulation: Apply 100 µM GABA (control) vs. 100 µM NMBA.

Analysis: Measure peak amplitude and desensitization time constant (

).

Metabolic Stability & Toxicity Profiling
Assay 3: Microsomal Stability (Phase I)
Rationale: The sulfonamide bond is generally resistant to hydrolysis by peptidases but may be

susceptible to oxidative dealkylation by CYPs.

Workflow:

Matrix: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4

U/mL G6PDH).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b175866?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction:

Pre-incubate HLM + NMBA (1 µM) for 5 min at 37°C.

Initiate with NADPH.

Sample at t = 0, 15, 30, 60 min.

Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Analysis: LC-MS/MS (MRM mode). Monitoring parent depletion.

Assay 4: Cytotoxicity (CCK-8)
Rationale: Verify safety window before high-dose efficacy studies.

Cells: HepG2 (Liver model) and SH-SY5Y (Neuronal model).

Dosing: 0.1 µM to 1000 µM (semi-log dilution).

Duration: 24h and 48h exposure.

Readout: OD at 450 nm.

Experimental Workflow Diagram:
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Caption: Standardized workflow for the in-vitro characterization of N-(methylsulfonyl)-beta-
alanine.

Data Presentation Standards
When reporting results for NMBA, use the following table structure to ensure cross-study

comparability.

Table 1: Standardized Reporting Template
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Parameter Assay Type Metric
Acceptance
Criteria (Lead Gen)

Potency TauT Inhibition IC50 (µM) < 10 µM

Efficacy
GABA

Electrophysiology
% Max Current

> 20% of GABA

response

Clearance HLM Stability CLint (µL/min/mg) < 20 (High Stability)

| Toxicity | CCK-8 (HepG2) | CC50 (µM) | > 100 µM |
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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